4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
4,5-dimethyl-2-(pentanoylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-5-6-9(15)14-12-10(11(13)16)7(2)8(3)17-12/h4-6H2,1-3H3,(H2,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBQGBDSYCUWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
This compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties : Research indicates potential effectiveness against various microbial strains.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological exploration.
Medicine
In medicinal chemistry, the compound is explored as a potential pharmaceutical intermediate . Its unique structure may lend itself to the development of new therapeutic agents targeting specific diseases.
Material Sciences
This compound is also utilized in the development of organic semiconductors . Its electronic properties are being studied for applications in advanced materials such as organic light-emitting diodes (OLEDs) and solar cells.
Neuroprotective Effects
A significant study demonstrated that this compound exhibited neuroprotective effects in animal models of neurodegeneration. Treatment with this compound resulted in reduced neuroinflammation and improved cognitive function, suggesting its potential utility in neurodegenerative diseases.
Synergistic Effects in Cancer Therapy
Another case study highlighted its use in combination therapy with established anticancer agents. The results indicated that this compound enhanced the efficacy of these agents against resistant cancer cell lines, showcasing its potential as an adjunct therapy in oncology.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Valuable intermediate in organic synthesis |
| Biology | Antimicrobial and anticancer properties | Potential effectiveness against microbes; inhibition of cancer cell growth |
| Medicine | Pharmaceutical intermediate | Investigated for therapeutic potential |
| Material Sciences | Development of organic semiconductors | Studied for use in OLEDs and solar cells |
| Neuroprotection | Treatment in neurodegenerative models | Reduced neuroinflammation; improved cognition |
| Cancer Therapy | Combination therapy with other anticancer agents | Enhanced efficacy against resistant cancer cells |
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of thiophene-3-carboxamides are heavily influenced by substituents at positions 2, 4, and 3. Key comparisons include:
a) Pentanoylamino vs. Shorter Alkyl Chains
- Ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate (propanoylamino, C₃ chain): Molecular Weight: 283.36 g/mol.
- 4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide: The longer pentanoyl chain increases logP, favoring lipid bilayer penetration but possibly reducing solubility. This trade-off is critical in drug design for balancing bioavailability and efficacy.
b) Pentanoylamino vs. Functionalized Groups
- Silthiofam (N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide) :
- Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate: Substituents: Cyanoacrylamido group introduces electrophilic character, enabling antioxidant activity via radical scavenging .
Critical Data Comparison
Biological Activity
4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₉N₃O₂S
- Molecular Weight : 277.37 g/mol
- CAS Number : 543702-85-8
The compound features a thiophene ring substituted with a pentanoylamino group and a carboxamide functional group, which are critical for its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- DNA/RNA Interaction : Potential interactions with nucleic acids could disrupt transcription or translation processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound has significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HEPG2 (Liver) | 1.28 |
| HELA (Cervix) | 1.41 |
| MCF7 (Breast) | 0.67 |
| HCT116 (Colon) | 0.47 |
| HEP2 (Larynx) | 0.47 |
These results suggest that the compound may be effective in targeting liver and cervical cancers specifically, with lower IC50 values indicating higher potency compared to standard chemotherapeutics like doxorubicin.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
- Study on Anticancer Properties : A study conducted on a series of thiophene derivatives, including this compound, showed promising results in inhibiting the growth of various cancer cell lines. The study utilized the Sulforhodamine B (SRB) assay to measure cytotoxicity and determined that the compound effectively reduced cell viability in a dose-dependent manner .
- Mechanistic Insights : Another investigation revealed that compounds with similar structures could interfere with cellular signaling pathways involved in cancer progression. The study highlighted the importance of structural modifications in enhancing biological activity .
- Comparative Analysis : A comparative analysis with other thiophene derivatives suggested that the introduction of the pentanoylamino group significantly enhances the anticancer activity of the base thiophene structure .
Q & A
Basic: What are the established synthetic routes for 4,5-dimethyl-2-(pentanoylamino)thiophene-3-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the thiophene core via the Gewald reaction , which combines ethyl cyanoacetate, acetoacetanilide, and sulfur to form ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .
- Step 2 : Functionalization of the amino group via cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
- Step 3 : Knoevenagel condensation with substituted aldehydes (e.g., benzaldehydes) in toluene with catalytic piperidine/acetic acid to generate the acrylamido side chain .
- Final step : Hydrolysis or amidation to introduce the pentanoylamino group. Yields range from 72–94% after recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound?
Rigorous characterization requires:
- Spectroscopy :
- Mass spectrometry for molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical masses) .
- X-ray crystallography to resolve crystal packing and bond angles (e.g., monoclinic system with β = 100.6° for related derivatives) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence anti-inflammatory activity?
- Methodology : Synthesize derivatives with varying substituents (e.g., electron-donating/-withdrawing groups) and evaluate via carrageenan-induced paw edema (in vivo) and DPPH/NO scavenging assays (in vitro) .
- Key findings :
- Data contradiction : Some analogs show high in vitro antioxidant activity but low in vivo efficacy, suggesting metabolic instability .
Advanced: How can researchers resolve discrepancies in crystallographic data for thiophene derivatives?
- Problem : Variations in unit cell parameters (e.g., β angle differences between derivatives) may arise from crystal packing or solvent inclusion .
- Solutions :
Advanced: What strategies optimize reaction yields during Knoevenagel condensation?
- Critical factors :
- Troubleshooting :
Advanced: What mechanistic insights exist for its interaction with tubulin or other biological targets?
- Methods :
- Molecular docking to predict binding affinity to tubulin’s colchicine site (e.g., hydrogen bonding with β-tubulin residues) .
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values in µM range) .
- Western blotting to assess downstream effects (e.g., downregulation of COX-2 or TNF-α) .
- Contradictions : Some analogs show high tubulin affinity but poor cytotoxicity, suggesting off-target effects or poor cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
